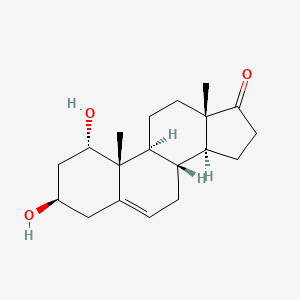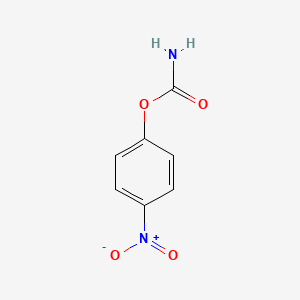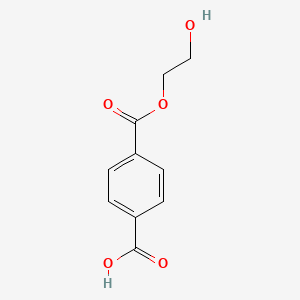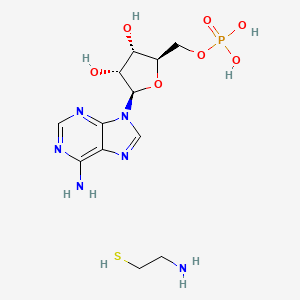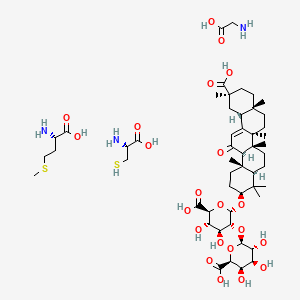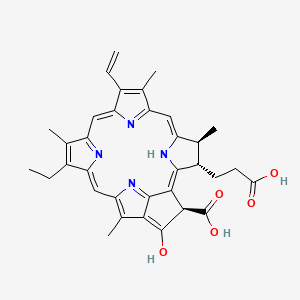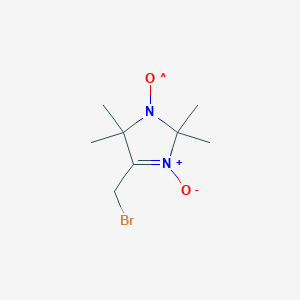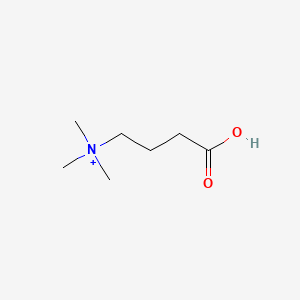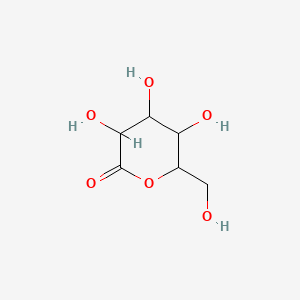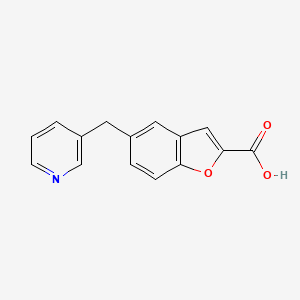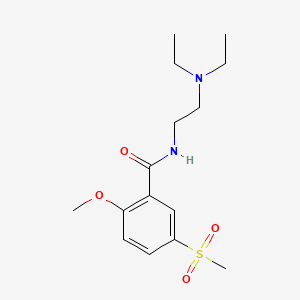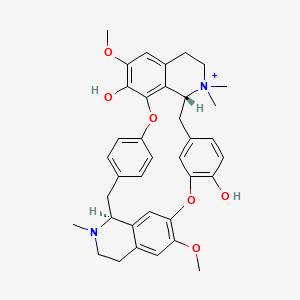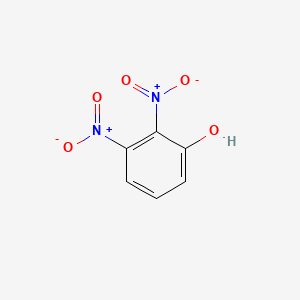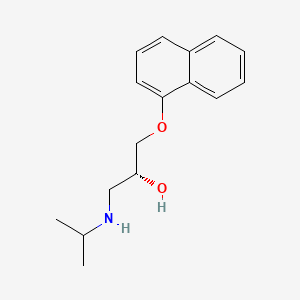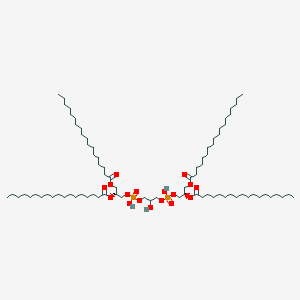
Tetrastearoylcardiolipin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL(1'-[18:0/18:0], 3'-[18:0/18:0]), also known as 1, 1'2, 2'-tetra-dodecanoyl cardiolipin or tetrastearoylcardiolipin, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) has been found in human heart tissue, and has also been primarily detected in blood. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, membrane (predicted from logP), and endoplasmic reticulum. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) exists in all eukaryotes, ranging from yeast to humans. In humans, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is involved in cardiolipin biosynthesis CL(18:0/18:0/18:0/18:0) pathway. Outside of the human body, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found in apple, cardamom, fig, and shiitake. This makes CL(1'-[18:0/18:0], 3'-[18:0/18:0]) a potential biomarker for the consumption of these food products.
Tetrastearoyl cardiolipin is a cardiolipin derivative in which all four of the phosphatidyl acyl groups are specified as stearoyl (octadecanoyl).
Applications De Recherche Scientifique
Cardiolipin and Mitochondrial Dysfunction
Cardiolipin, a pivotal mitochondrial phospholipid, is crucial for maintaining cardiac health. Its loss, particularly of tetralinoleoyl cardiolipin, is linked to coronary heart disease (CHD) pathogenesis. ALCAT1, an acyltransferase, contributes to pathological remodeling of cardiolipin, leading to mitochondrial dysfunction and CHD. Ablation or pharmacological inhibition of ALCAT1 restores cardiolipin levels and mitochondrial function, mitigating CHD and associated pathologies (Jia et al., 2021).
Cardiolipin's Role in Heart Failure
Cardiolipin is vital for mitochondrial oxidative phosphorylation. Its remodeling is crucial in conditions like heart failure, where the loss of specific cardiolipin species, such as tetralinoleoyl-cardiolipin, disrupts mitochondrial bioenergetics. Studies show that maintaining cardiolipin levels can improve mitochondrial function, offering a potential therapeutic strategy for cardiac dysfunction and other pathologies involving mitochondrial dysfunction (Mejia et al., 2014).
Cardiolipin in Diabetes-Related Cardiac Dysfunction
In diabetes, cardiolipin undergoes significant remodeling, impacting mitochondrial function and cardiac health. The major cardiolipin species in a healthy heart is dramatically reduced in diabetic hearts, with detrimental effects on mitochondrial and cardiac function. Approaches to manipulate cardiolipin's acyl chains are being investigated to improve cardiac function in diabetes (He & Han, 2014).
Cardiolipin and Cellular Stress Responses
Cardiolipin plays a role in the body's response to stress signals, infection, or disease. Changes in its saturation and oxidation levels can affect mitochondrial function and inflammatory responses. Cytosolic-exposed cardiolipin has emerging roles in apoptosis, pro- and anti-inflammatory functions, and its unique structure influences cell death and immune system proteins (Pizzuto & Pelegrín, 2020).
Propriétés
Nom du produit |
Tetrastearoylcardiolipin |
|---|---|
Formule moléculaire |
C81H158O17P2 |
Poids moléculaire |
1466.1 g/mol |
Nom IUPAC |
[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |
Clé InChI |
XVTUQDWPJJBEHJ-KZCWQMDCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



